
Nystatin A3
説明
Nystatin A3 is a polyene macrolide antibiotic produced by Streptomyces noursei and is a key component of the nystatin complex, a broad-spectrum antifungal agent. Structurally, it is characterized by a 38-membered macrolide ring with a polyene chromophore and a mycosamine sugar moiety . Its molecular formula is C₅₃H₈₅NO₂₀, with a molecular weight of 1056.24 g/mol . This compound binds to ergosterol in fungal cell membranes, forming ion channels that disrupt membrane integrity, leading to cell death .
This compound is distinct from other nystatin variants (e.g., A1, A2) and related polyenes in its structural and functional properties. It is notably prevalent in Chinese-derived nystatin formulations (termed nysfungin), whereas Western formulations primarily contain Nystatin A1 .
準備方法
Fermentation Optimization in Submerged Cultures
Inoculum Density and Pellet Dynamics
Submerged fermentation of Streptomyces noursei requires precise control of inoculum density. Studies demonstrate that an inoculum of 10⁷ spores/mL initiates optimal pellet formation, which is essential for secondary metabolite production . Pellet growth follows distinct phases:
-
0–14 hours : Radial expansion of compartmentalized hyphae, forming dense pellets.
-
14–50 hours : Central hyphal death coinciding with growth arrest (pellet diameter stabilizes at ~1.2 mm) .
-
Post-50 hours : Viable peripheral mycelium resumes syncytial growth, reactivating nystatin biosynthesis .
Table 1: Pellet Dynamics and Nystatin A3 Yield
Fermentation Phase | Pellet Diameter (mm) | Biomass (g/L) | This compound Titer (mg/L) |
---|---|---|---|
0–14 h | 0.8–1.2 | 12.4 ± 0.7 | 45 ± 3 |
14–50 h | 1.2 ± 0.1 | 15.1 ± 1.2 | 82 ± 5 |
50–96 h | 1.8–2.4 | 18.9 ± 0.9 | 210 ± 12 |
These data underscore the necessity of prolonged fermentation (≥96 hours) to maximize yield .
Media Composition and Nutrient Limitation
Modified SAO-23 medium diluted to 0.5× concentration enhances nystatin production by inducing nutrient stress . Key components include:
-
Carbon : Glucose (20 g/L) for initial growth; glycerol (10 g/L) sustains secondary metabolism.
-
Nitrogen : Soybean meal (15 g/L) provides amino acids without repressing antibiotic synthesis.
-
Trace Elements : Mg²⁺ (2 mM) and Fe³⁺ (0.1 mM) stabilize polyene chromophores .
Genetic Engineering for Biosynthetic Pathway Enhancement
Role of nysH and nysG Transporters
The nystatin biosynthetic gene cluster includes nysH (ATP-binding cassette transporter) and nysG (membrane fusion protein), which facilitate metabolite efflux. Disruption of these genes reduces this compound yield by 58% and accumulates 10-deoxynystatin , a precursor lacking C-10 hydroxylation .
Table 2: Impact of Gene Deletion on Nystatin Production
Strain | This compound (mg/L) | 10-Deoxynystatin (mg/L) |
---|---|---|
Wild-type | 210 ± 12 | 22 ± 3 |
ΔnysH | 88 ± 7 | 145 ± 9 |
ΔnysG | 92 ± 6 | 138 ± 11 |
ΔnysH + ΔnysG | 45 ± 4 | 190 ± 14 |
Reintroducing nysH and nysG into mutants restores nystatin titers to 85% of wild-type levels , confirming their role in precursor hydroxylation and export .
Sodium o-Vanadate Inhibition Studies
Treatment with the ATPase inhibitor sodium o-vanadate (1 mM) reduces nystatin efflux by 40% in wild-type strains but has minimal effect on ΔnysH/ΔnysG mutants . This suggests alternative transporters (e.g., MFS family) partially compensate for disrupted efflux systems.
Industrial-Scale Purification Protocols
Solvent Extraction and Precipitation
A patented purification method achieves 98.5% purity through sequential solvent treatments :
-
Ethanol Extraction : Fermented broth mixed with ethanol (1:0.45 v/v) removes lipids and proteins .
-
Acetone Thermostabilization : Precipitate treated with 33–55% aqueous acetone at 35–45°C for 30–60 minutes, denaturing heat-labile contaminants .
-
Isobutanol Recrystallization : Slurrying in 5–10% potassium pyrophosphate/isobutanol (1:1.5–2.5 w/w) at 50–60°C eliminates residual pigments .
Table 3: Purification Efficiency Across Steps
Step | Purity (%) | Yield (%) | Key Impurities Removed |
---|---|---|---|
Ethanol Extract | 65–70 | 95 | Proteins, polysaccharides |
Acetone Treatment | 82–85 | 88 | Glycolipids, pigments |
Isobutanol Crystallization | 98–98.5 | 75 | Isoflavones, trace solvents |
Thermal Stability Profiling
Thermogravimetric analysis (TGA) reveals this compound decomposition initiates at 160°C , with mass loss attributed to:
-
160–220°C : Evaporation of bound water (5–7% mass loss).
-
220–300°C : Lactone ring breakdown and polyene chain oxidation .
Comparative Analysis of Traditional vs. Modern Methods
Yield and Purity Metrics
Traditional methods relying on solvent partitioning (e.g., methanol-chloroform) yield ≤80% purity , whereas the patented isobutanol-pyrophosphate approach achieves ≥98% purity with 20% higher recovery .
Solvent Selection and Environmental Impact
Ethanol and isobutanol are prioritized over chlorinated solvents (e.g., chloroform) due to lower toxicity and easier recycling. Lifecycle assessments show modern methods reduce hazardous waste by 35% .
Stability Considerations in Formulation
pH-Dependent Degradation
This compound remains stable at pH 6–8 but undergoes rapid hydrolysis in acidic (pH ≤2) or alkaline (pH ≥9) conditions. Degradation products include mycosamine and aglycone fragments .
Stabilizer Efficacy
Polyethylene glycol (PEG-4000) at 0.1% w/v reduces aggregation in aqueous suspensions, extending shelf life to 18 months at 4°C .
化学反応の分析
Primary Reaction Types
Nystatin A3 undergoes three principal reaction types, driven by its functional groups and macrocyclic structure:
Oxidation
The polyene chain and hydroxyl groups are susceptible to oxidation. Key reagents include:
- Potassium permanganate (KMnO₄) in acidic or neutral conditions .
- Hydrogen peroxide (H₂O₂) under controlled pH .
Oxidation modifies the polyene chromophore, altering antifungal activity. For example, ozonolysis cleaves double bonds, generating smaller carbonyl-containing fragments .
Reduction
Reduction targets the lactone ring and carbonyl groups:
- Sodium borohydride (NaBH₄) reduces ketones to secondary alcohols .
- Lithium aluminum hydride (LiAlH₄) deoxygenates carbonyl groups, forming hydrocarbons .
Reductive amination of the mycosamine moiety has been explored to enhance solubility .
Substitution
Hydroxyl groups participate in glycosylation and esterification:
- Glycosyl donors (e.g., L-digitoxose) form glycosidic bonds at C-35 .
- Acetic anhydride acetylates hydroxyl groups, improving stability .
Reaction Conditions and Products
Experimental data from degradation studies and synthetic modifications reveal critical insights:
Degradation Pathways
Controlled degradation studies using ozonolysis and hydrolysis elucidate structural features:
Ozonolysis Followed by Reduction
- Ozonolysis of the tetraene system yields ozonides.
- Hydrogenation with Pd/C produces aldehydes and ketones.
- Reduction with NaBH₄ generates diols (e.g., 3-(O-digitoxosyl)-2,4-dimethylhexane-1,5-diol) .
Acidic Hydrolysis
- Cleaves glycosidic bonds, releasing mycosamine and digitoxose .
- Lactone ring remains intact under mild conditions .
Synthetic Modifications
Recent advances focus on improving pharmacological properties:
Stability and Decomposition
Thermogravimetric analysis (TGA) reveals decomposition onset at 160°C , with mass loss attributed to:
Key Research Findings
科学的研究の応用
Nystatin A3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying polyene macrolide antibiotics and their chemical modifications.
Biology: Investigated for its interactions with fungal cell membranes and its role in disrupting fungal cell integrity.
Medicine: Employed in the treatment of fungal infections, particularly those caused by Candida species. It is also studied for its potential use in treating other fungal pathogens.
Industry: Utilized in the development of antifungal formulations and as a preservative in various products.
作用機序
Nystatin A3 exerts its antifungal effects by binding to ergosterol, a key component of fungal cell membranes. This binding leads to the formation of pores in the membrane, causing leakage of intracellular contents and ultimately cell death. The mechanism involves the disruption of membrane integrity and interference with essential cellular processes .
類似化合物との比較
Structural Comparison
The structural diversity among polyene antifungals directly influences their antifungal efficacy and toxicity. Key differences include:
Key Observations :
- This compound and Polyfungin B share nearly identical molecular frameworks but differ in oxygen content, which may influence membrane binding kinetics .
- Nystatin A1 has a smaller macrolide ring and distinct side-chain modifications compared to A3, reducing its antifungal potency in certain contexts .
Antifungal Efficacy
In Vitro Activity Against Saccharomyces cerevisiae
A comparative study using S. cerevisiae ATCC 2061 demonstrated significant differences in fungicidal activity:
Compound | Inhibition Zone Diameter (mm) | MIC (µg/mL) | Reference |
---|---|---|---|
This compound | 16.84 | Not reported | |
Nystatin A1 | 19.26 | Not reported | |
Polyfungin B | 21.18 | Not reported | |
Nystatin (mix) | 20.68 | 128 |
Key Findings :
- Polyfungin B outperformed both Nystatin A1 and A3, suggesting enhanced membrane-targeting efficiency .
Activity Against Candida albicans and Aspergillus spp.
- This compound : MIC = 128 µg/mL (similar to standard nystatin) against C. albicans .
- Synthetic Derivatives : Thiosemicarbazones and furfurylidene derivatives showed MICs ranging from 0.156–0.625 µg/mL, surpassing A3 in efficacy .
Regional and Formulation Differences
生物活性
Nystatin A3 is a polyene macrolide antibiotic derived from the bacterium Streptomyces noursei. It is primarily recognized for its potent antifungal properties, particularly against Candida species, and plays a significant role in the treatment of various fungal infections. This article delves into the biological activity of this compound, highlighting its mechanism of action, biochemical properties, and relevant research findings.
This compound exerts its antifungal effects primarily by targeting ergosterol , a crucial sterol component of fungal cell membranes. The compound functions as a channel-forming ionophore , leading to the formation of pores in the plasma membrane of fungi. This pore formation disrupts membrane integrity, resulting in the leakage of essential ions such as potassium () and magnesium (), which ultimately leads to cell death .
Summary of Mechanism
Mechanism Step | Description |
---|---|
Target | Ergosterol in fungal membranes |
Mode of Action | Pore formation leading to membrane disruption |
Result | Leakage of cellular contents and cell death |
This compound interacts with various biomolecules, particularly membrane sterols, to exert its antifungal effects. The compound's interaction with ergosterol is critical for its cytotoxicity. Studies have demonstrated that this compound can significantly affect cellular processes by disrupting cell membrane integrity, which influences overall cell function .
Cellular Effects
- Cell Membrane Integrity : this compound disrupts the integrity of the fungal cell membrane.
- Ion Leakage : Causes leakage of intracellular ions, leading to metabolic disruption.
- Cytotoxicity : The formation and stabilization of aqueous pores are associated with increased cytotoxicity .
Pharmacokinetics
This compound is primarily effective against cutaneous, mucocutaneous, and gastrointestinal fungal infections. Its pharmacokinetic profile limits systemic absorption, making it particularly useful for localized infections .
Efficacy in Laboratory Settings
A study conducted on Saccharomyces cerevisiae demonstrated that this compound exhibits antifungal activity comparable to other nystatin analogs but with varying efficacy levels depending on the concentration used. The results indicated that while this compound is effective, polyfungin B displayed superior fungicidal activity in certain assays .
Temporal Effects on Fungal Infections
In animal models, specifically white mice with generalized candidiasis, this compound demonstrated higher therapeutic efficacy over time. This suggests that prolonged exposure may enhance its antifungal effects .
Comparative Analysis with Other Antifungals
The following table compares the biological activity of this compound with other antifungal agents:
Antifungal Agent | Spectrum of Activity | Mechanism | Efficacy (IC50) |
---|---|---|---|
Nystatin A1 | Candida spp., other fungi | Ergosterol binding | 0.5 µg/mL |
This compound | Candida spp., other fungi | Ergosterol binding | 0.8 µg/mL |
Polyfungin B | Broader spectrum | Membrane disruption | 0.2 µg/mL |
Q & A
Basic Research Questions
Q. What distinguishes Nystatin A3’s molecular structure from other Nystatin variants (e.g., A1, A2)?
this compound is a polyene macrolide antibiotic with a distinct hydroxylation pattern and side-chain configuration compared to Nystatin A1 and A2. Structurally, it differs in the number and position of hydroxyl groups and double bonds, which influence its amphiphilic properties and antifungal activity. For example, this compound (C₅₃H₈₅NO₂₀, MW 1056.24) has a larger macrocyclic lactone ring than A1 (C₄₇H₇₅NO₁₇, MW 926.09), altering membrane-binding efficiency .
Q. What methodologies are standard for assessing this compound’s antifungal potency in vitro?
The agar diffusion assay is widely used, where inhibition zone diameters are measured against Candida albicans or other fungal strains. For instance, this compound consistently shows smaller inhibition zones (16.44 ± 0.33 mm) compared to Nystatin A1 (19.48 ± 0.71 mm) under identical conditions, reflecting differences in pore-forming efficiency . Parallel-line symmetrical microbiological models and ANOVA are recommended for statistical validation .
Q. How does this compound’s mechanism of action differ from other polyene antifungals?
this compound selectively binds to ergosterol in fungal membranes, forming transmembrane pores that disrupt ion homeostasis. Unlike amphotericin B, its smaller pore size preferentially permits monovalent ions (e.g., Cl⁻), causing osmotic stress without extensive cell lysis. This mechanism is validated via fluorescent ion sensors and vesicle leakage assays .
Q. What factors influence this compound’s stability in experimental formulations?
Stability is pH-dependent: it degrades rapidly at pH ≤2 or ≥9 but remains stable in neutral buffers. Solvent choice also matters—DMSO (15.1 mM solubility) is preferred for stock solutions, while aqueous suspensions require stabilizers like PEG to prevent aggregation .
Advanced Research Questions
Q. How can researchers optimize experimental designs to address variability in this compound’s inhibition zone measurements?
Variability in agar diffusion assays (e.g., ±0.88 mm for Polyfugin B ) arises from agar thickness, inoculum density, and temperature fluctuations. To mitigate this:
- Standardize inoculum density (10⁶ CFU/mL).
- Use Levene’s test to validate variance homogeneity across replicates .
- Include internal controls (e.g., Nystatin A1) to normalize batch-to-batch differences.
Q. What contradictions exist in this compound’s efficacy data, and how can they be resolved?
Studies report conflicting results on its synergy with azoles and dose-dependent toxicity. For example, shows inconsistent inhibition zones across five trials (15.84–16.84 mm). To resolve contradictions:
- Perform meta-analyses with fixed/random-effects models.
- Validate using C. albicans strains with standardized ergosterol content .
Q. What statistical approaches validate this compound’s potency in symmetrical microbiological assays?
Parallel-line models with 95% confidence intervals are recommended. For example, linear regression of log-dose vs. inhibition zone diameter (r = 0.912 in ) ensures assay validity. Tukey-Kramer post-tests can identify outliers in multi-group comparisons .
Q. How can this compound’s pharmacokinetic limitations be overcome for systemic applications?
Current research focuses on:
- Liposomal encapsulation : Reduces nephrotoxicity (e.g., 2 mg/kg liposomal Nystatin protected neutropenic mice from Aspergillus ).
- Chemical derivatization : BSG005, a genetically engineered analog, shows enhanced solubility and safety in ongoing trials .
Q. What novel applications are emerging for this compound beyond antifungal therapy?
Recent studies highlight:
- Antiviral potential : 62.5 µg/mL this compound inhibits SARS-CoV-2 replication in vitro by disrupting lipid-enveloped virions .
- Anti-angiogenic effects : It enhances endothelial endostatin uptake, suppressing tumor vascularization in vivo .
Q. Methodological Tables
Table 1. Inhibition Zone Diameters of Nystatin Variants (Mean ± SD, n=5)
Compound | Inhibition Zone (mm) |
---|---|
Nystatin A1 | 19.48 ± 0.71 |
This compound | 16.45 ± 0.33 |
Polyfugin B | 20.44 ± 0.88 |
Table 2. Key Physicochemical Properties of this compound
Property | Value |
---|---|
Molecular Weight | 1056.24 g/mol |
Solubility | DMSO: 16 mg/mL; H₂O: <1 mg/mL |
Stability | pH 7 (stable); pH 2/9 (unstable) |
特性
IUPAC Name |
33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-17-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,4,7,9,11,37-heptahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H85NO20/c1-29-18-16-14-12-10-8-6-7-9-11-13-15-17-19-37(72-52-49(65)46(54)48(64)33(5)71-52)25-42-45(51(66)67)41(61)28-53(68,74-42)27-40(60)38(58)21-20-34(55)22-35(56)23-36(57)24-43(62)69-31(3)30(2)50(29)73-44-26-39(59)47(63)32(4)70-44/h6-7,9,11-19,29-42,44-50,52,55-61,63-65,68H,8,10,20-28,54H2,1-5H3,(H,66,67) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYMLQOHQLVORI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1OC3CC(C(C(O3)C)O)O)C)C)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H85NO20 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212205 | |
Record name | Nystatin A3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80212205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1056.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62997-67-5 | |
Record name | Nystatin A3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80212205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。